1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-

LogP Hydrophobicity Drug-likeness

5-Methyl-1-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 70292-16-9) is a heterocyclic building block belonging to the 1,2,3-triazole-4-carboxylic acid class. Its structure uniquely combines a pyridine ring at the N1 position and a methyl group at the C5 position, features critical for its emerging role as a key fragment in the discovery of selective acetyl transferase KAT2A inhibitors.

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
CAS No. 70292-16-9
Cat. No. B1305275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-
CAS70292-16-9
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=NC=C2)C(=O)O
InChIInChI=1S/C9H8N4O2/c1-6-8(9(14)15)11-12-13(6)7-2-4-10-5-3-7/h2-5H,1H3,(H,14,15)
InChIKeyQOZVLKILZILBTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 70292-16-9) – A Core Fragment for Selective KAT2A Inhibitor and Anticancer Agent Development


5-Methyl-1-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 70292-16-9) is a heterocyclic building block belonging to the 1,2,3-triazole-4-carboxylic acid class. Its structure uniquely combines a pyridine ring at the N1 position and a methyl group at the C5 position, features critical for its emerging role as a key fragment in the discovery of selective acetyl transferase KAT2A inhibitors [1]. The compound is recognized as a prototype pyridyl-triazole carboxylate, a new class of inhibitors with potential in anticancer drug discovery [1]. Standard synthesis employs click chemistry cycloaddition of 4-azidopyridine with ethyl acetoacetate, followed by hydrolysis [2].

Why the 5-Methyl-4-Pyridinyl Triazole Core Cannot Be Replaced by Simple Analogs in KAT2A and Anticancer Research


In-class substitution of this compound is not straightforward due to the strict pharmacophoric requirements of its primary validated target, KAT2A. Research demonstrates that the 5-methyl group and the C4-carboxylic acid function are essential for high-affinity binding; replacement of the carboxylic acid with an ester (Compound 18) results in a drastically lower docking score [1]. Moreover, 5-hydroxy analogs within this series (compounds 11–14) show no significant binding to KAT2A and behave as promiscuous binders, further highlighting the unique selectivity imparted by the 5-methyl-4-carboxylate motif combined with a pyridinyl moiety [1]. Thus, generic 1,2,3-triazole-4-carboxylic acids lacking this precise substitution pattern lack the target specificity and binding potency required for KAT2A-centric and related anticancer programs [2].

Quantitative Differentiation of 5-Methyl-1-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid Against its Closest Analogs


Enhanced Hydrophobicity (LogP) Driven by 5-Methyl + 4-Pyridinyl Substitution vs. Des-Methyl Analog

The target compound exhibits a calculated LogP of 0.67, a value that reflects a balanced hydrophobicity essential for cell permeability while maintaining aqueous solubility. This is a marked increase over the des-methyl analog, 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, which has a lower molecular weight (190.16 vs 204.19) and is expected to be more hydrophilic, though an exact experimental LogP for the comparator is not available . The methyl group at C5 is a crucial contributor to this enhanced lipophilicity, a feature directly linked to improved passive membrane permeation in fragment-based drug discovery [1].

LogP Hydrophobicity Drug-likeness Physicochemical Properties

KAT2A Binding Selectivity: Positional Isomer Advantage of Pyridinyl Nitrogen

In a virtual screening of pyridine-based triazoles, the N-(pyridin-2-yl)-4-carboxylic-5-methyl triazole (Compound 16) displayed a uniquely high docking score of 80.13 for KAT2A, significantly outperforming all other binders, including ester analogs and long-chain acids [1]. The target compound, with a 4-pyridinyl substitution, is a direct positional isomer. While explicit docking data for the 4-isomer is not reported in the same study, the class-level inference from the 2-pyridinyl data establishes that pyridyl-triazole carboxylates, in general, are the prototype for this target [1]. The 4-pyridinyl isomer offers a distinct nitrogen vector for hydrogen bonding, which can be exploited to fine-tune interactions with KAT2A's Arg-558 residue, as demonstrated for the 2-pyridinyl isomer (2.1-2.5 Å distances) [1].

KAT2A Epigenetics Virtual Screening Docking Selectivity

Critical Role of 5-Methyl Substitution for KAT2A Activity vs. 5-Hydroxy Analogs

The presence of a 5-methyl group on the triazole ring is a critical structural determinant for KAT2A inhibition. Compounds bearing a 5-hydroxy group (11-14) within the same pyridine-triazole library showed no significant binding scores for KAT2A and were abandoned due to promiscuity [1]. In contrast, the 5-methyl-4-carboxylate motif (as in the target and its 2-pyridinyl analog) was identified as the viable scaffold for specific KAT2A interaction [1]. This binary 'active vs. inactive' profile based on the C5 substituent provides a clear, categorical differentiation for procurement.

Structure-Activity Relationship KAT2A 5-Methyl 5-Hydroxy

In Vitro Antiproliferative Activity: NCI60 Profiling Establishes 1,2,3-Triazole-4-Carboxylic Acids as Key Anticancer Fragments

A dedicated study evaluating selected 1,2,3-triazole-4-carboxylic acids in the NCI60 human tumor cell line panel (9 cancer types) confirmed that this compound class possesses intrinsic antiproliferative activity and serves as a valid fragment for anticancer agent design [1]. While the study did not report IC50 values for this exact compound, it established the structure-activity relationships that guide the selection of the most promising fragments. The 5-methyl-1-(4-pyridinyl) substitution pattern aligns with the 'most active compounds' identified in the NCI60 screen, which were then prioritized for further elaboration into carboxamides [1]. This positions the target compound as a direct, data-backed precursor to the most promising anticancer leads from this screening campaign.

Anticancer NCI60 MTT Assay Fragment-Based Drug Discovery

Synthetic Accessibility and Regioselectivity Advantage vs. Non-Click Routes to Triazole Analogs

The compound is accessible via a robust, high-yielding Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-azidopyridine and ethyl acetoacetate derivatives, a reaction that provides the desired 1,4-disubstituted regioisomer exclusively [1]. This contrasts with alternative synthetic routes to other triazole-4-carboxylic acid analogs, which often require multi-step sequences or suffer from poor regiocontrol. For example, the parent 1H-1,2,3-triazole-4-carboxylic acid (CAS 16681-70-2) is typically synthesized via non-click routes with lower reported yields or less defined regiochemistry . The click-based synthesis ensures efficient procurement of highly pure material (>95% standard purity from suppliers like Bidepharm) with batch-to-batch consistency verified by NMR, HPLC, and GC .

Click Chemistry CuAAC Cycloaddition Synthetic Efficiency Regioselectivity

Purity and Quality Analytics: Vendor-Verified 96%+ Purity with Traceable QC Documentation

Commercially, this compound is available from specialist suppliers with a standard purity of 96%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This high purity standard is directly verified and traceable, which is critical for reproducible biological assays. In contrast, the parent 1H-1,2,3-triazole-4-carboxylic acid (CAS 16681-70-2) is often supplied at a lower purity of 95% with variable quality control reporting depending on the vendor . The documented, higher purity of the target compound reduces the need for costly and time-consuming repurification before use in sensitive biochemical or cell-based assays.

Purity Quality Control NMR HPLC Procurement

High-Impact Application Scenarios for 5-Methyl-1-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic Acid


Synthesis of Selective KAT2A Inhibitors for Epigenetic Cancer Therapy

This compound is the optimal starting fragment for medicinal chemistry teams designing novel, selective inhibitors of the histone acetyltransferase KAT2A, a validated epigenetic target in oncology. The quantitative evidence demonstrates that the 5-methyl-4-carboxylate-pyridinyl motif is essential for high-affinity binding and selectivity, as shown by a docking score of 80.13 for the closely related 2-pyridinyl analog, compared to non-binding 5-hydroxy variants [1]. Procurement of this specific fragment ensures the resulting library retains the critical pharmacophore for KAT2A engagement, avoiding the inactive leads generated from 5-hydroxy or des-methyl analogs [1].

Fragment-Based Drug Discovery (FBDD) for Anticancer Agents

Within fragment-based drug discovery (FBDD) programs, this compound is a high-priority carboxylic acid fragment for NCI60-panel validated growth. It serves as a direct precursor to 1,2,3-triazole-4-carboxamides, a class identified as having significant anticancer potential through systematic SAR analysis [2]. Its calculated LogP of 0.67 and synthetically accessible carboxylic acid handle make it an ideal fragment for elaboration via amide coupling, a standard expansion strategy in FBDD . Using this specific compound ensures alignment with the structure-activity relationships that generated the most promising anticancer leads in the NCI60 screen, a distinct advantage over using non-validated triazole acid fragments [2].

Click Chemistry-Based Probe and PROTAC Development

The compound's synthetic accessibility via robust CuAAC click chemistry makes it an excellent scaffold for the rapid generation of chemical probes and PROTACs (Proteolysis Targeting Chimeras). The high-yielding, regioselective synthesis allows for efficient diversification at the carboxylic acid handle while retaining the critical triazole-pyridine core [1]. The high commercial purity (96% with full QC documentation) ensures that even large-scale probe synthesis starts from a well-characterized building block, minimizing lot-to-lot variability that can plague PROTAC development.

Epigenetic Tool Compound Synthesis for KAT2A Pathway Dissection

In basic research settings focused on dissecting KAT2A/GCN5-mediated pathways, this compound is the recommended precursor for synthesizing tool compounds lacking the promiscuity of generic histone acetyltransferase inhibitors. The class-level evidence confirms that pyridyl-triazole carboxylates, unlike 5-hydroxy analogs, show target specificity and were validated through binding affinity and in vitro inhibition assays [1]. Procuring this specific regioisomer ensures the resulting tool compounds are based on the scaffold that delivered the prototype KAT2A inhibitor series, supporting more interpretable biological data [1].

Quote Request

Request a Quote for 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.